Comprehensive Technical Guide on (2S)-1-Methoxypropan-2-amine Hydrochloride: Physicochemical Profiling and Synthetic Workflows
Comprehensive Technical Guide on (2S)-1-Methoxypropan-2-amine Hydrochloride: Physicochemical Profiling and Synthetic Workflows
Executive Summary
In contemporary drug discovery and fine chemical synthesis, enantiomerically pure aliphatic amines are indispensable. (2S)-1-methoxypropan-2-amine hydrochloride (CAS: 1162054-86-5) serves as a highly versatile chiral building block[1]. By providing a pre-installed stereocenter adjacent to a hydrogen-bond-accepting methoxy group, this molecule is frequently utilized to construct complex pharmacophores, including azaindole-based histone methyltransferase (G9a/GLP) inhibitors[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the thermodynamic rationale behind its salt form, its behavior in asymmetric synthesis[3], and provide self-validating experimental protocols designed to maintain absolute stereochemical integrity during API scale-up.
Physicochemical Profiling & Structural Dynamics
Quantitative Data Summary
To facilitate rapid reference for process chemists, the critical physicochemical parameters of (2S)-1-methoxypropan-2-amine hydrochloride are summarized below.
| Parameter | Value | Reference |
| IUPAC Name | (2S)-1-methoxypropan-2-amine;hydrochloride | [1] |
| CAS Registry Number | 1162054-86-5 | [1] |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.60 g/mol | [1] |
| Exact Mass | 125.0607 Da | [1] |
| Melting Point (HCl Salt) | 85 – 88 °C | [4] |
| Boiling Point (Free Base) | 98 – 99 °C (at 760 mmHg) | |
| InChIKey | RVDUOVVHQKMQLM-WCCKRBBISA-N | [1] |
| GHS Hazard Statements | H315, H319, H335 (Irritant) | [4] |
The Causality of the Hydrochloride Salt Form
A common pitfall in early-stage development is the mishandling of low-molecular-weight chiral amines. The free base, (S)-1-methoxy-2-propylamine, is a highly flammable, air-sensitive liquid that is prone to volatilization and oxidative degradation[5].
Why the HCl Salt? Converting the amine to its hydrochloride salt fundamentally alters its thermodynamic stability. Protonation of the primary amine generates a crystalline solid lattice (melting at 85–88 °C)[4]. This ionic network drastically reduces vapor pressure, completely mitigating the flammability risks associated with the free base. Furthermore, the salt form is highly resistant to spontaneous racemization, ensuring that the critical (2S) stereocenter remains >99% enantiomerically pure during prolonged benchtop storage.
Applications in Advanced Asymmetric Synthesis
The inherent chirality of (2S)-1-methoxypropan-2-amine makes it a crucial intermediate for the synthesis of enantiomerically pure target molecules[3].
In pharmaceutical development, the spatial orientation of the methyl and methoxy groups is leveraged to probe the steric boundaries of enzymatic binding pockets. For instance, in the synthesis of azaindole compounds targeting hemoglobinopathies and cancer, this chiral amine is coupled to a spiroheterocyclic or tricyclic scaffold[2]. The resulting (2S)-configured API exhibits superior target affinity compared to its (2R) counterpart because the methoxy oxygen acts as a precise hydrogen-bond acceptor, while the methyl group locks the molecule into a bioactive conformation within the G9a/GLP active site[2].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Every critical step includes a mechanistic rationale and a validation checkpoint.
Protocol A: Quantitative Liberation of the Free Base
The HCl salt is unreactive toward electrophiles. To utilize the molecule in nucleophilic substitution or amidation reactions, the free base must be liberated without inducing thermal degradation or volatilization.
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Phase Preparation: Suspend 1.0 equivalent of (2S)-1-methoxypropan-2-amine hydrochloride in dichloromethane (DCM) (10 mL/g).
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Causality: DCM is chosen because it effectively solvates the free base while remaining immiscible with the aqueous waste stream.
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Alkaline Shift: Chill the suspension to 0–5 °C. Slowly add 2.0 M aqueous NaOH until the aqueous layer reaches pH > 12.
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Causality: The conjugate acid of the primary amine has a pKa of ~9.5. Driving the pH above 12 ensures >99.8% deprotonation, forcing the molecule entirely into the organic phase.
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Extraction & Drying: Separate the organic layer. Extract the aqueous phase twice more with DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.
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Validation Checkpoint: Filter a 1 mL aliquot and add a drop of anhydrous TiCl₄. If a white precipitate forms, water is still present. The system is validated only when the aliquot remains clear, proving the extract is strictly anhydrous (crucial for downstream coupling with moisture-sensitive electrophiles).
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C .
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Causality: The free base boils at 98 °C at atmospheric pressure. Applying high vacuum at elevated temperatures will result in massive loss of the volatile product.
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Protocol B: Enantiomeric Purity Validation via Chiral HPLC
Before committing the liberated base to a multi-step synthesis, its enantiomeric excess (ee) must be verified to prevent the propagation of diastereomeric impurities.
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Sample Derivatization: React a 5 mg aliquot of the free base with 1.2 equivalents of benzoyl chloride in the presence of triethylamine.
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Causality: Aliphatic amines lack a strong chromophore. Benzoylation installs a UV-active phenyl ring, enabling high-sensitivity detection at 254 nm.
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Chromatographic Setup: Utilize a Daicel Chiralpak IG column (250 x 4.6 mm, 5 µm). Mobile phase: Hexane / Isopropanol (90:10 v/v) at 1.0 mL/min.
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System Suitability (Self-Validation):
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Checkpoint: Inject a derivatized racemic standard of 1-methoxypropan-2-amine. The system is validated if and only if the resolution factor ( Rs ) between the (2S) and (2R) peaks is ≥2.0 . If Rs<2.0 , the column is degraded or the mobile phase is improperly mixed, and the run must be aborted.
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Sample Analysis: Inject the derivatized sample. Calculate the ee% based on the integrated area of the (2S) peak relative to any trace (2R) peak.
Process Visualization
The following diagram maps the logical progression of (2S)-1-methoxypropan-2-amine hydrochloride from a stable storage form to its integration into a complex pharmaceutical scaffold.
Workflow illustrating the base liberation and integration of (2S)-1-methoxypropan-2-amine into a chiral API.
References
-
PubChem. "(2S)-1-methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 54596079 - PubChem". National Institutes of Health (NIH).[Link]
- Google Patents. "CN110997671A - Azaindole compounds as histone methyltransferase inhibitors".
Sources
- 1. (2S)-1-methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 54596079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110997671A - Azaindole compounds as histone methyltransferase inhibitors - Google Patents [patents.google.com]
- 3. (2S)-1-methoxypropan-2-amine hydrochloride | 1162054-86-5 | Benchchem [benchchem.com]
- 4. (2S)-1-methoxypropan-2-amine hydrochloride | 1162054-86-5 [sigmaaldrich.com]
- 5. (S)-(+)-1-Methoxy-2-propylamine, ChiPros 98+%, ee 96+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
